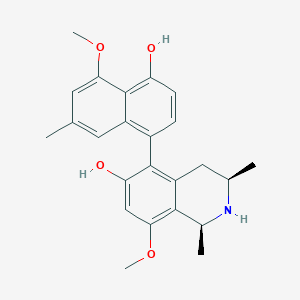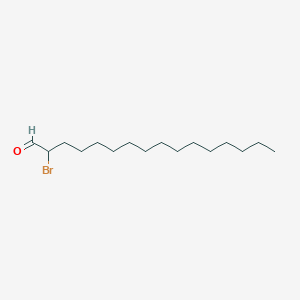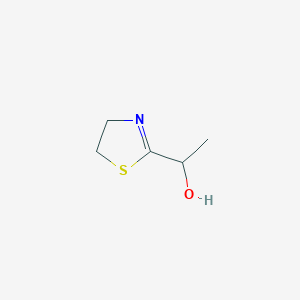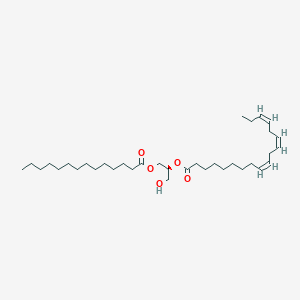
DG(14:0/18:3(9Z,12Z,15Z)/0:0)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG(14:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2], also known as diacylglycerol or DAG(14:0/18:3), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(14:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(14:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(14:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(14:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, DG(14:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(14:0/18:3(9Z, 12Z, 15Z)) pathway and phosphatidylethanolamine biosynthesis pe(14:0/18:3(9Z, 12Z, 15Z)) pathway. DG(14:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(14:0/18:3(9Z, 12Z, 15Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(14:0/18:3(9Z, 12Z, 15Z)/22:0) pathway, de novo triacylglycerol biosynthesis TG(14:0/18:3(9Z, 12Z, 15Z)/22:2(13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(14:0/18:3(9Z, 12Z, 15Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.
DG(14:0/18:3(9Z,12Z,15Z)/0:0) is a diglyceride.
科学的研究の応用
Delayed Gamma-Ray Spectroscopy in Nuclear Material Analysis
Delayed gamma-ray spectroscopy (DGS) is utilized in nuclear material analysis, specifically in safeguards verification measurements. DGS, an active-interrogation nondestructive assay technique, aids in determining the composition of nuclear material samples. It compares the ratios of fission product gamma-ray peak intensities, which is essential for identifying high-radioactivity nuclear materials (Rodriguez et al., 2019).
Artificial Neural Network Models in Diesel Electric Generator Performance
Artificial Neural Networks (ANNs) are employed to predict the performance and exhaust emissions of diesel electric generators (DGs). This approach is significant in controlling air pollution and greenhouse gas emissions, particularly CO2. ANNs aid in forecasting critical parameters like CO/CO2 ratios and flue gas temperature, ensuring efficient DG operations (Ganesan et al., 2015).
Application in Distributed Generation Technologies
Distributed generation (DG) represents a transformative approach in the electric power sector, where small generating plants, typically green energy sources, are located close to load buses. This method enhances stability and reliability in power systems, particularly in smart cities. DGs significantly impact active and reactive power losses and voltage profiles in distribution networks (Chillab et al., 2023).
Role in Interstellar Medium (ISM) Study
The Dwarf Galaxy Survey (DGS) program focuses on studying low-metallicity galaxies. Utilizing far-infrared and submillimetre observations, it provides insights into the physics of the interstellar medium of low metallicity dwarf galaxies. The DGS sheds light on dust and gas properties and ISM heating and cooling processes across a wide range of galaxies with varying metallicities and star formation rates (Madden et al., 2013).
Distributed Generation in Power Loss Minimization
Optimal placement and sizing of distributed generation units, using techniques like Genetic Algorithms, are crucial in minimizing power losses in distributed power systems. Such strategies lead to significant improvements in voltage profiles and overall efficiency of the power distribution network (Musa & Hashim, 2019).
特性
製品名 |
DG(14:0/18:3(9Z,12Z,15Z)/0:0) |
|---|---|
分子式 |
C35H62O5 |
分子量 |
562.9 g/mol |
IUPAC名 |
[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C35H62O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-33(31-36)32-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h5,7,11,13,16-17,33,36H,3-4,6,8-10,12,14-15,18-32H2,1-2H3/b7-5-,13-11-,17-16-/t33-/m0/s1 |
InChIキー |
UBVNVODYHAMTDT-IRAKIBEVSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2R,3R,4R,5S,6S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1254857.png)
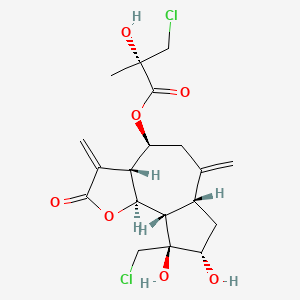
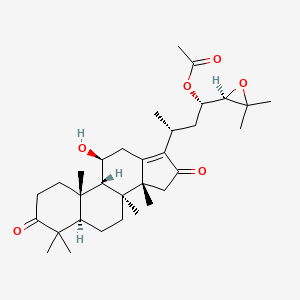
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B1254861.png)
![(2E,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid](/img/structure/B1254862.png)
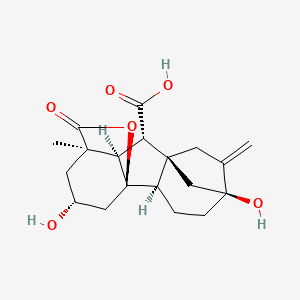
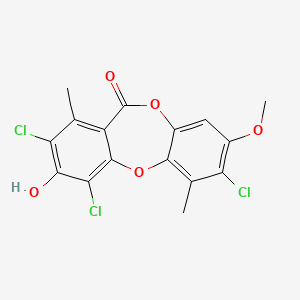
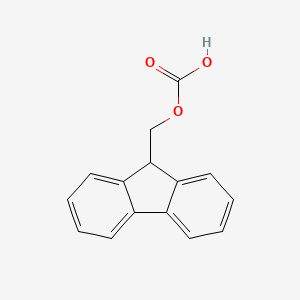
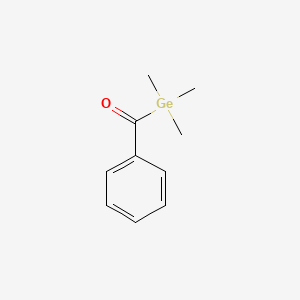
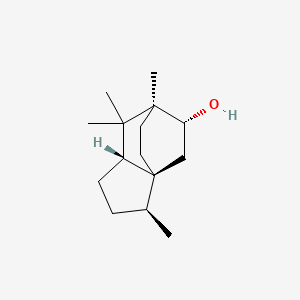
![1-{2-Deoxy-5-O-[(R)-Hydroxy{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}phosphoryl]-Beta-D-Erythro-Pentofuranosyl}-5-Nitro-1h-Indole](/img/structure/B1254873.png)
